molecular formula C7H10BrClN2O B13100567 (5-Bromo-2-methoxyphenyl)hydrazine hydrochloride

(5-Bromo-2-methoxyphenyl)hydrazine hydrochloride

Cat. No.: B13100567
M. Wt: 253.52 g/mol
InChI Key: HAFDAUZPBNGQMI-UHFFFAOYSA-N
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Description

(5-Bromo-2-methoxyphenyl)hydrazinehydrochloride is an organic compound with the molecular formula C7H10BrClN2O. It is a derivative of phenylhydrazine, where the phenyl ring is substituted with a bromine atom at the 5-position and a methoxy group at the 2-position. This compound is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Bromo-2-methoxyphenyl)hydrazinehydrochloride typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions: (5-Bromo-2-methoxyphenyl)hydrazinehydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used.

Major Products:

    Substitution Reactions: Products depend on the nucleophile used.

    Oxidation: Products include corresponding oxides or ketones.

    Reduction: Products include amines or alcohols.

    Coupling Reactions: Products are typically biaryl compounds.

Scientific Research Applications

(5-Bromo-2-methoxyphenyl)hydrazinehydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (5-Bromo-2-methoxyphenyl)hydrazinehydrochloride involves its interaction with various molecular targets:

Properties

Molecular Formula

C7H10BrClN2O

Molecular Weight

253.52 g/mol

IUPAC Name

(5-bromo-2-methoxyphenyl)hydrazine;hydrochloride

InChI

InChI=1S/C7H9BrN2O.ClH/c1-11-7-3-2-5(8)4-6(7)10-9;/h2-4,10H,9H2,1H3;1H

InChI Key

HAFDAUZPBNGQMI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Br)NN.Cl

Origin of Product

United States

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